Product packaging for Acrylophenone, 3,3-diphenyl-(Cat. No.:CAS No. 849-01-4)

Acrylophenone, 3,3-diphenyl-

Cat. No.: B1345637
CAS No.: 849-01-4
M. Wt: 284.3 g/mol
InChI Key: PTKAYCBILQSQRK-UHFFFAOYSA-N
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Description

Structural Significance and Research Context

The structural significance of 3,3-diphenylacrylophenone lies in its conjugated system and the steric and electronic effects of its substituent groups. The α,β-unsaturated ketone moiety is a classic Michael acceptor, a class of compounds that readily undergoes conjugate addition reactions. wikipedia.orgresearchgate.netmasterorganicchemistry.com The presence of two phenyl groups on the β-carbon atom significantly influences the reactivity of this Michael system. These bulky phenyl groups provide steric hindrance, which can direct the approach of nucleophiles, and their electronic properties stabilize the conjugated system.

This unique structural framework makes 3,3-diphenylacrylophenone a valuable precursor in the synthesis of more complex molecules. For instance, it can undergo various chemical transformations, including oxidation to form carboxylic acids and reduction to yield alcohols or alkanes. Furthermore, the presence of the phenyl groups provides sites for further functionalization, allowing for the generation of a diverse library of derivatives. The triarylethylene framework, which can be seen as a core component of this molecule, is a well-known pharmacophore found in numerous biologically active compounds. portico.org

Overview of Key Research Domains

The versatile reactivity and structural features of 3,3-diphenylacrylophenone have led to its application in several key research domains.

Organic Synthesis: This compound serves as a fundamental building block in the construction of a variety of organic molecules. Its ability to act as a Michael acceptor is widely exploited for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reactivity is crucial for the synthesis of complex carbocyclic and heterocyclic ring systems, which are prevalent in natural products and pharmaceuticals. nih.govbeilstein-journals.orgmdpi.comrsc.orggla.ac.uk For example, it has been used in acid-catalyzed cyclization reactions to form substituted indenes. acs.org The development of efficient synthetic routes, such as the Claisen-Schmidt condensation or Friedel-Crafts acylation, allows for its accessible production for research purposes.

Medicinal Chemistry: The core structure of 3,3-diphenylacrylophenone is of interest in drug discovery. Derivatives of this compound have been investigated for their potential biological activities. researchgate.net The Michael acceptor functionality is a key feature in the design of certain therapeutic agents, including some anticancer drugs that act as covalent inhibitors. wikipedia.orgnih.gov Research has explored acrylophenone (B1666309) derivatives for a range of applications, from antimicrobial to anti-implantation agents. nih.govresearchgate.net The triarylethylene scaffold, present in 3,3-diphenylacrylophenone, is a well-established pharmacophore in selective estrogen receptor modulators (SERMs). portico.org

Materials Science: The phenyl groups and the conjugated system of 3,3-diphenylacrylophenone suggest its potential use in the development of new materials. The structural backbone is reminiscent of components used in the synthesis of polymers and resins, where it could act as a comonomer. The study of related structures with significant backbone variations highlights the importance of the core framework in determining the properties of the final material. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O B1345637 Acrylophenone, 3,3-diphenyl- CAS No. 849-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-triphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKAYCBILQSQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233944
Record name Acrylophenone, 3,3-diphenyl-
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

849-01-4
Record name Acrylophenone, 3,3-diphenyl-
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Record name Chalcone, .beta.-phenyl-
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Record name Chalcone, .beta.-phenyl-
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Record name Acrylophenone, 3,3-diphenyl-
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Synthetic Methodologies for Acrylophenone, 3,3 Diphenyl

Established Laboratory Synthesis Routes

The formation of the α,β-unsaturated ketone core of 3,3-diphenylacrylophenone is most commonly approached through base-catalyzed condensation reactions, which are highly efficient for this class of compounds. Alternative pathways, such as Friedel-Crafts acylation and multi-step sequences involving Mannich reactions, represent other potential synthetic strategies.

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring via electrophilic aromatic substitution. byjus.com The reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com While most commonly applied to arenes, a variation of this reaction can be envisioned for the synthesis of 3,3-diphenylacrylophenone.

This approach would likely involve the acylation of an alkene, specifically 1,1-diphenylethylene, with benzoyl chloride in the presence of a Lewis acid. The mechanism involves the formation of a resonance-stabilized acylium ion (PhCO⁺) from the reaction between benzoyl chloride and the Lewis acid catalyst. sigmaaldrich.com This electrophilic acylium ion would then be attacked by the electron-rich double bond of 1,1-diphenylethylene. A subsequent deprotonation step would yield the final α,β-unsaturated ketone product, 3,3-diphenylacrylophenone.

Reaction Scheme:

Reactants: 1,1-Diphenylethylene, Benzoyl Chloride

Catalyst: Aluminum Chloride (AlCl₃)

Product: Acrylophenone (B1666309), 3,3-diphenyl-

This method is a viable, though less frequently cited, alternative to condensation routes. A key consideration is the potential for side reactions, and conditions must be carefully controlled to favor the desired acylation product. The reaction is generally effective for creating aryl ketones and can be adapted for specific substrates. masterorganicchemistry.com

Base-catalyzed condensation reactions represent the most direct and widely utilized methodology for synthesizing chalcones and their derivatives, including 3,3-diphenylacrylophenone. These reactions form a new carbon-carbon bond by connecting two carbonyl-containing precursors.

The condensation of an enolizable ketone with a non-enolizable carbonyl compound is a cornerstone of α,β-unsaturated ketone synthesis. wikipedia.org In the specific case of 3,3-diphenylacrylophenone (Ph₂C=CHCOPh), the logical precursors are benzophenone (B1666685) (diphenyl ketone) and acetophenone (B1666503).

In this reaction, a strong base (e.g., sodium hydroxide) deprotonates the α-carbon of acetophenone, which is acidic due to its proximity to the carbonyl group, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzophenone. The resulting aldol (B89426) addition product, a β-hydroxy ketone, readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, conjugated system of 3,3-diphenylacrylophenone.

Reactant 1Reactant 2CatalystProduct
AcetophenoneBenzophenoneBase (e.g., NaOH)Acrylophenone, 3,3-diphenyl-

This interactive table summarizes the key components of the base-catalyzed condensation reaction.

The Claisen-Schmidt condensation is a specific and highly effective type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The synthesis of 3,3-diphenylacrylophenone from acetophenone (contains α-hydrogens) and benzophenone (lacks α-hydrogens) is a classic example of this protocol.

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol. taylorandfrancis.com The procedure often involves dissolving the ketone and the aromatic carbonyl compound in the solvent, followed by the addition of the base catalyst. gordon.edu The reaction can proceed at room temperature or with gentle heating, and the product often precipitates from the reaction mixture upon formation or after acidification, facilitating its isolation. gordon.edu Quantitative yields have been reported for some Claisen-Schmidt reactions, highlighting their efficiency. wikipedia.org

Typical Claisen-Schmidt Reaction Parameters for Chalcone (B49325) Synthesis

CatalystSolventTemperatureDurationTypical Yield
Sodium Hydroxide (NaOH)EthanolRoom Temp - 50 °CSeveral hoursGood to Excellent
Potassium Hydroxide (KOH)MethanolRoom Temperature12-24 hoursGood
Solid NaOH (Grinding)Solvent-freeRoom Temperature10-20 minutesHigh

This interactive table presents common conditions used in Claisen-Schmidt condensation protocols for synthesizing chalcones, based on analogous reactions. taylorandfrancis.comrsc.org

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reactants are typically a primary or secondary amine, formaldehyde (B43269) (or another aldehyde), and a ketone. The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

A synthetic route to 3,3-diphenylacrylophenone via a Mannich pathway would be a multi-step process. A plausible, though indirect, approach could involve:

Synthesis of a Mannich Base: Reaction of acetophenone with formaldehyde and a secondary amine (e.g., dimethylamine) to form the corresponding Mannich base.

Quaternization: Treatment of the Mannich base with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt.

Elimination: Subjecting the quaternary ammonium salt to a base-induced elimination reaction (Hofmann elimination) to generate the α,β-unsaturated double bond.

Beyond the classic Claisen-Schmidt protocol, variations in catalysts and reaction conditions have been developed to optimize the synthesis of chalcones. These specialized condensation reactions often focus on principles of green chemistry, such as the use of solid-supported catalysts or solvent-free conditions.

For instance, reactions can be carried out by grinding the solid reactants (acetophenone, benzophenone, and a solid base like NaOH) together in a mortar and pestle. rsc.org This solvent-free technique, sometimes referred to as 'Grindstone Chemistry', can significantly reduce reaction times, simplify workup procedures, and minimize waste by eliminating the need for organic solvents. Other catalysts, including solid acids or bases like hydrotalcites, have also been employed to facilitate aldol-type condensations under various conditions, sometimes with microwave irradiation to accelerate the reaction. researchgate.net These methods offer environmentally friendly and efficient alternatives to traditional solution-phase synthesis. researchgate.net

Base-Catalyzed Condensation Reactions

Industrial-Scale Production Considerations

The industrial-scale production of chalcones, including 3,3-diphenylacrylophenone, leverages the principles of the Claisen-Schmidt condensation, with specific considerations for efficiency, safety, and cost-effectiveness. While specific industrial processes for 3,3-diphenylacrylophenone are not widely published, general strategies for large-scale chalcone synthesis can be inferred.

Key considerations for industrial production include:

Catalyst Selection and Optimization: While laboratory syntheses may use stoichiometric amounts of strong bases like sodium hydroxide or potassium hydroxide, industrial processes often favor catalytic amounts of solid-supported or recyclable catalysts to minimize waste and simplify purification. wikipedia.org

Solvent Selection: The choice of solvent is critical for reaction kinetics, product solubility, and ease of separation. While traditional methods often employ organic solvents, there is a growing trend towards greener alternatives or solvent-free conditions to reduce environmental impact and operational costs. mdpi.com

Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize the formation of byproducts. Continuous flow reactors are increasingly being explored for better control and scalability compared to batch processes.

Downstream Processing: Efficient methods for product isolation and purification are crucial. This may involve crystallization, filtration, and washing. The choice of method depends on the physical properties of the final product and the desired purity.

Process Safety: Handling of flammable solvents and corrosive catalysts requires stringent safety protocols to prevent accidents in an industrial setting.

A green synthesis approach for the large-scale production of a related compound, benzalacetone, utilized a stirring-induced emulsion technique. This method separated the water-soluble reactants from the oil-soluble product, allowing for easy separation and high selectivity, demonstrating a potential avenue for scalable and environmentally friendly chalcone production. rsc.org

ConsiderationIndustrial ApproachBenefit
Catalyst Heterogeneous or recyclable catalystsReduced waste, easier purification
Solvent Green solvents or solvent-free conditionsReduced environmental impact, lower cost
Process Continuous flow reactorsBetter process control, improved scalability
Purification CrystallizationEfficient and scalable product isolation

Green Chemistry Approaches in Acrylophenone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones to develop more sustainable and environmentally friendly methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sciencemadness.org

Several green chemistry strategies have been successfully employed for the synthesis of chalcones, which are applicable to the production of 3,3-diphenylacrylophenone:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Claisen-Schmidt condensation, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. desklib.comredalyc.orgcuetmock.comgordon.edunih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

Solvent-Free Reactions: Conducting reactions without a solvent, or under neat conditions, is a key principle of green chemistry. Solvent-free Claisen-Schmidt condensations have been developed, often employing grinding techniques (mechanochemistry) or solid catalysts. mdpi.comgoogle.comscispace.com This approach eliminates the need for flammable and often toxic organic solvents, simplifying the work-up procedure and reducing waste.

Use of Greener Catalysts: Research has focused on replacing traditional homogeneous catalysts like NaOH and KOH with more environmentally benign alternatives. This includes the use of solid catalysts such as hydrotalcites, zeolites, and functionalized ionic liquids. nih.gov These catalysts are often reusable, reducing waste and cost. For instance, sulfonic acid-functionalized ionic liquids have been shown to be effective and recyclable catalysts for chalcone synthesis.

Use of Greener Solvents: When a solvent is necessary, the focus is on using greener alternatives to traditional volatile organic compounds. Water, ethanol, and ionic liquids are examples of solvents with a lower environmental impact that have been used in chalcone synthesis. sciencemadness.org

Green ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation for heating.Reduced reaction times, higher yields. desklib.comnih.gov
Solvent-Free Synthesis Reaction is conducted without a solvent, often by grinding reactants.Eliminates solvent waste, simplifies purification. mdpi.comgoogle.com
Green Catalysts Employs reusable solid acids, bases, or ionic liquids.Catalyst recyclability, reduced waste. nih.gov
Green Solvents Uses environmentally benign solvents like water or ethanol.Lower toxicity and environmental impact. sciencemadness.org

Chemical Reactivity and Mechanistic Transformations of Acrylophenone, 3,3 Diphenyl

Fundamental Reactivity Pathways

The reactivity of 3,3-diphenylacrylophenone can be broadly categorized by the reactions of its α,β-unsaturated ketone system and the substitution reactions on its aromatic rings.

α,β-Unsaturated Ketone Moiety Reactivity

The conjugated system O=C-C=C results in two electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the carbon-carbon double bond), also known as Michael addition. The presence of two bulky phenyl groups on the β-carbon sterically hinders this position, influencing the regioselectivity of nucleophilic attacks.

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. nih.gov In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system (the Michael acceptor). libretexts.orgnih.gov For 3,3-diphenylacrylophenone, this involves the attack of a nucleophile on the carbon atom bearing the two phenyl groups. The resulting intermediate is an enolate, which is then protonated to yield the final product. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions with chalcone-like structures. Due to the electrophilic nature of the α,β-unsaturated carbonyl system, these reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds. nih.govjchemrev.com

Table 1: Examples of Michael Additions with Chalcone (B49325) Analogs

Nucleophile (Michael Donor) Product Type Reference
o-Amino thiophenol Benzothiazine derivatives researchgate.net
o-Phenylene diamine Benzodiazepine derivatives researchgate.net
Malononitrile Cyanopyridine derivatives researchgate.net
Thiobarbituric acid Thiobarbituric acid adduct researchgate.net

This table presents data for chalcone analogs to illustrate the types of Michael addition reactions possible.

The reaction is typically catalyzed by a base, which generates the nucleophilic species. The choice between 1,2-addition and 1,4-addition is influenced by the nature of the nucleophile; soft nucleophiles generally favor 1,4-addition, while hard nucleophiles favor 1,2-addition. masterorganicchemistry.com

The carbon-carbon double bond in 3,3-diphenylacrylophenone can participate as a 2π component in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. acs.orgtandfonline.com α,β-Unsaturated ketones like 3,3-diphenylacrylophenone are effective dienophiles, particularly when the reaction is promoted by a Lewis acid catalyst that coordinates to the carbonyl oxygen, increasing the electrophilicity of the double bond. The reaction of chalcone derivatives with dienes such as isoprene (B109036) can yield highly substituted cyclohexene (B86901) skeletons. nih.govresearchgate.net

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Chalcones are known to react as dipolarophiles with various 1,3-dipoles, such as in-situ generated azomethine ylides, to produce complex, stereochemically rich spiropyrrolidine structures. researchgate.nettandfonline.comacs.org

[2+2] Cycloaddition: Upon exposure to ultraviolet (UV) radiation, some chalcone derivatives can undergo [2+2] cycloaddition reactions between two molecules, leading to the formation of a cyclobutane (B1203170) ring. This photoreaction is a key step in the polymerization of certain chalcone-based monomers. nih.govresearchgate.net

The functional groups within 3,3-diphenylacrylophenone can undergo both reduction and oxidation.

Reduction: The α,β-unsaturated ketone system has two reducible sites: the carbonyl group and the carbon-carbon double bond.

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the carbonyl group to a secondary alcohol without affecting the double bond. masterorganicchemistry.comlibretexts.orgchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄), while generally milder, has been shown in some cases to reduce both the carbonyl group and the conjugated double bond of chalcones, yielding a saturated alcohol. researchgate.netresearchgate.net

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., palladium on carbon, Pd/C), both the alkene and ketone functionalities can be reduced. masterorganicchemistry.com Selective reduction of the C=C double bond is often possible, leaving the carbonyl group intact. tcichemicals.comlibretexts.org This method is effective for producing the corresponding saturated ketone, 1,3,3-triphenyl-1-propanone.

Oxidation: The electron-rich carbon-carbon double bond is susceptible to oxidation.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com This reaction proceeds via the concerted transfer of an oxygen atom to the double bond, resulting in a 2,3-diphenyloxiran-2-yl)(phenyl)methanone structure. The epoxidation of α,β-unsaturated ketones can be highly enantioselective when chiral catalysts are employed. organic-chemistry.orgacs.org

Nucleophilic and Electrophilic Substitution Reactions

The three phenyl rings of 3,3-diphenylacrylophenone can undergo substitution reactions, although their reactivity is influenced by the large acrylophenone (B1666309) substituent.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity of each phenyl ring depends on the electronic nature of the substituent attached to it.

On the Benzoyl Phenyl Ring: The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this ring would be slower than on unsubstituted benzene (B151609) and would primarily occur at the meta positions.

On the β-Phenyl Rings: The vinyl group attached to these two rings is an activating, ortho- and para-directing group. Consequently, these rings are more susceptible to electrophilic attack than the benzoyl ring, with substitution favored at the ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr): This reaction is less common for simple phenyl rings and typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (like a halide). In the absence of such activating groups and a suitable leaving group on any of the phenyl rings of 3,3-diphenylacrylophenone, this pathway is generally not favored.

Polymerization Mechanisms

While the bulky β,β-diphenyl substitution presents significant steric hindrance, the vinyl ketone functionality suggests that 3,3-diphenylacrylophenone could potentially act as a monomer or participate in polymerization reactions under certain conditions. Chalcone derivatives have been investigated both as monomers and as photoinitiators. rsc.org

Photopolymerization: As mentioned, chalcones can undergo [2+2] photocycloaddition. When a molecule contains two chalcone moieties, this reaction can lead to cross-linking and the formation of a polymer network. researchgate.net

Photoinitiation: Chalcone derivatives have been shown to be versatile photoinitiators for various polymerization processes upon exposure to visible light, including free radical and cationic polymerizations. nih.govrsc.org They can initiate the polymerization of common monomers like acrylates and epoxides.

Anionic Polymerization: The electron-withdrawing nature of the carbonyl group makes the double bond in α,β-unsaturated ketones susceptible to attack by anionic initiators. While simpler α,β-unsaturated ketones can undergo anionic polymerization, the significant steric bulk from the two β-phenyl groups in 3,3-diphenylacrylophenone would likely make this process challenging. researchgate.netresearchgate.net

Radical Polymerization Pathways

The potential for Acrylophenone, 3,3-diphenyl- to undergo radical polymerization is a subject of scientific interest, although specific studies on this monomer are not extensively documented. The vinyl group, activated by the adjacent carbonyl and β-diphenyl substituents, is susceptible to attack by radical initiators. youtube.com The general mechanism for radical polymerization involves three key stages: initiation, propagation, and termination.

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would thermally or photochemically decompose to generate free radicals. These radicals then add to the double bond of the Acrylophenone, 3,3-diphenyl- monomer, forming a new radical species.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. The rate and success of propagation would be influenced by the steric hindrance imposed by the bulky phenyl groups.

Termination: The growth of polymer chains is terminated by processes such as combination or disproportionation of two growing radical chains.

The bulky triphenyl substitution on the propenone backbone would likely introduce significant steric hindrance, which could affect the polymerization kinetics and the properties of the resulting polymer. It is conceivable that this steric bulk might favor the formation of low molecular weight polymers or oligomers.

Anionic Polymerization Pathways

Anionic polymerization of α,β-unsaturated carbonyl compounds is a well-known process that can lead to polymers with controlled molecular weights and narrow polydispersity. For Acrylophenone, 3,3-diphenyl-, an anionic initiator, such as an organolithium compound (e.g., n-butyllithium), would initiate polymerization by nucleophilic attack on the β-carbon of the double bond. This generates a carbanion which is stabilized by resonance with the adjacent carbonyl group.

The propagation step involves the addition of the carbanionic chain end to the double bond of another monomer molecule. The bulky phenyl groups would play a significant role in the stereochemistry of the polymerization, potentially leading to polymers with specific tacticity. The polymerization would proceed until terminated by a quenching agent, such as water or an alcohol. The steric hindrance from the three phenyl groups might necessitate specific reaction conditions, such as low temperatures, to achieve controlled polymerization.

Comonomer Applications in Resin Synthesis

While specific applications of Acrylophenone, 3,3-diphenyl- as a comonomer in resin synthesis are not detailed in available literature, its structural features suggest potential utility in modifying the properties of various resins. By incorporating this bulky, aromatic monomer into a polymer backbone, it would be possible to enhance properties such as thermal stability, refractive index, and mechanical strength.

For instance, copolymerization of Acrylophenone, 3,3-diphenyl- with common monomers like styrene (B11656) or acrylates could yield resins with tailored characteristics. The triphenylpropenone unit could impart increased rigidity and a higher glass transition temperature to the resulting copolymer. Such resins might find applications in coatings, adhesives, or advanced composite materials where enhanced performance is required.

Derivatization Strategies and Functional Group Transformations

The chemical structure of Acrylophenone, 3,3-diphenyl- offers several sites for derivatization, including the carbon-carbon double bond and the carbonyl group. These functional groups are amenable to a variety of chemical transformations.

Oxidation Reactions

The carbon-carbon double bond in Acrylophenone, 3,3-diphenyl- is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained. For example, epoxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. This epoxide could then serve as a versatile intermediate for further functionalization.

More aggressive oxidation, for instance with potassium permanganate (B83412) or ozone followed by an oxidative workup, could lead to cleavage of the double bond, yielding benzophenone (B1666685) and benzoic acid. The choice of oxidant would be crucial to control the selectivity of the reaction.

Reduction Reactions

The reduction of Acrylophenone, 3,3-diphenyl- can be directed towards either the carbon-carbon double bond or the carbonyl group, or both, depending on the reducing agent employed. nih.gov

Selective Reduction of the C=C Double Bond: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) would selectively reduce the double bond to afford 1,3,3-triphenylpropan-1-one. This transformation preserves the carbonyl functionality.

Selective Reduction of the C=O Group: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group, yielding 1,3,3-triphenylprop-2-en-1-ol. The choice of solvent and temperature can influence the selectivity.

Complete Reduction: Stronger reducing agents or more forcing conditions, such as using LiAlH₄ in excess or catalytic hydrogenation at high pressure and temperature, could lead to the reduction of both the double bond and the carbonyl group, resulting in 1,3,3-triphenylpropan-1-ol.

Reducing AgentPrimary Product
H₂/Pd-C1,3,3-Triphenylpropan-1-one
NaBH₄1,3,3-Triphenylprop-2-en-1-ol
LiAlH₄1,3,3-Triphenylprop-2-en-1-ol / 1,3,3-Triphenylpropan-1-ol

Condensation Reactions with Nucleophiles

The electrophilic nature of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system in Acrylophenone, 3,3-diphenyl- makes it a substrate for various condensation reactions with nucleophiles.

Michael Addition: Soft nucleophiles, such as enamines, organocuprates, or thiols, are expected to undergo a 1,4-conjugate addition (Michael addition) to the β-carbon. This is a common reaction for chalcones and other α,β-unsaturated ketones. bham.ac.uk

1,2-Addition: Hard nucleophiles, such as organolithium or Grignard reagents, may preferentially attack the carbonyl carbon in a 1,2-addition, leading to the formation of a tertiary alcohol after workup. mdpi.com

Condensation with Amine Derivatives: The carbonyl group can react with primary amines and their derivatives, such as hydroxylamine (B1172632) or hydrazine (B178648), to form imines, oximes, or hydrazones, respectively. These condensation reactions are fundamental in the derivatization of ketones.

The steric hindrance provided by the three phenyl groups would likely influence the regioselectivity of nucleophilic attack, with the less hindered carbonyl carbon potentially being more accessible to certain nucleophiles under specific conditions.

Nucleophile TypePredominant ReactionProduct Type
Soft Nucleophiles (e.g., R₂CuLi)1,4-Conjugate Additionβ-Substituted Ketone
Hard Nucleophiles (e.g., RMgX)1,2-AdditionTertiary Alcohol
Primary Amines (R-NH₂)CondensationImine

Reactions with Arylhydrazines and Heterocycle Formation

The reaction of α,β-unsaturated ketones, such as Acrylophenone, 3,3-diphenyl-, with arylhydrazines is a well-established method for the synthesis of five-membered nitrogen-containing heterocyclic compounds, specifically pyrazolines. These reactions are typically carried out by refluxing the chalcone with an arylhydrazine in the presence of a suitable solvent and often a catalytic amount of acid or base.

The generally accepted mechanism for this transformation involves a sequence of steps. Initially, the arylhydrazine undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated ketone system (a Michael addition). This is followed by an intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine moiety on the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the stable 2-pyrazoline (B94618) ring system. The reaction conditions can influence the final product; for instance, in the presence of an oxidizing agent, the initially formed pyrazoline can be aromatized to the corresponding pyrazole.

The general reaction scheme for the formation of a pyrazoline from a chalcone and phenylhydrazine (B124118) is depicted below:

Reactant 1Reactant 2ConditionsProduct
Acrylophenone, 3,3-diphenyl-ArylhydrazineEthanol, reflux1-Aryl-3,5,5-triphenyl-2-pyrazoline

Detailed research findings have shown that the nature of the substituents on the arylhydrazine can affect the reaction rate and yield. Electron-donating groups on the arylhydrazine can enhance its nucleophilicity, potentially leading to faster reaction times. Conversely, electron-withdrawing groups may retard the reaction.

Rearrangement Reactions

While specific rearrangement reactions of Acrylophenone, 3,3-diphenyl- are not extensively documented in readily available literature, the structural motifs present in the molecule suggest potential for various skeletal reorganizations under appropriate conditions. Chalcones and other α,β-unsaturated ketones are known to undergo a variety of rearrangement reactions, often catalyzed by acids or metals.

One potential rearrangement is an acid-catalyzed migration of one of the β-phenyl groups to the α-carbon. This type of 1,2-aryl shift would proceed through a stabilized carbocation intermediate, generated by protonation of the carbonyl oxygen. The driving force for such a rearrangement would be the formation of a more stable carbocation.

Another possibility includes rearrangements involving the carbon-carbon double bond. Under certain catalytic conditions, sigmatropic rearrangements could be envisioned, although these are less common for simple chalcones. For instance, a researchgate.netdergipark.org.tr-sigmatropic rearrangement could potentially lead to a structural isomer. However, the high activation energy for such processes often requires specific catalytic systems.

Allylation and Acylation Reactions

The reactivity of the enone system in Acrylophenone, 3,3-diphenyl- allows for both allylation and acylation reactions, though specific examples for this particular compound are scarce in the literature. Generally, these reactions can target either the α-carbon or the carbonyl group, depending on the reaction conditions and the nature of the reagents.

Allylation: The α-carbon of the enone can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in an allylation reaction with an allyl halide. This would result in the introduction of an allyl group at the α-position. Alternatively, organometallic reagents such as allylic Grignard or organolithium compounds could add to the carbonyl carbon in a 1,2-addition fashion, yielding a tertiary alcohol after workup.

Acylation: Similar to allylation, acylation can occur at the α-carbon via an enolate intermediate. Reaction of the enolate with an acyl halide or anhydride (B1165640) would introduce an acyl group at the α-position, leading to a 1,3-dicarbonyl compound. Friedel-Crafts acylation of the aromatic rings is also a possibility, though the electron-withdrawing nature of the acrylophenone moiety would likely deactivate the phenyl rings towards electrophilic aromatic substitution, requiring harsh reaction conditions.

Reaction TypeReagentPotential Product
α-Allylation1. Strong Base (e.g., LDA) 2. Allyl bromide2-Allyl-1,3,3-triphenylprop-2-en-1-one
1,2-AllylationAllylmagnesium bromide1-Allyl-1,3,3-triphenylprop-2-en-1-ol
α-Acylation1. Strong Base (e.g., LDA) 2. Acetyl chloride2-Acetyl-1,3,3-triphenylprop-2-en-1-one

Photochemical Transformations

The photochemistry of chalcones is a well-studied area, with the most common transformations being E/Z isomerization and [2+2] cycloaddition reactions. Upon irradiation with UV light, Acrylophenone, 3,3-diphenyl- is expected to undergo these characteristic photochemical transformations.

Photoisomerization: The thermodynamically more stable E-isomer of Acrylophenone, 3,3-diphenyl- can be converted to the less stable Z-isomer upon photoirradiation. This process occurs via excitation to an excited singlet or triplet state, followed by rotation around the carbon-carbon double bond and subsequent relaxation back to the ground state of the Z-isomer. The photostationary state, i.e., the equilibrium ratio of the E and Z isomers under irradiation, depends on the excitation wavelength and the solvent.

[2+2] Cycloaddition: Chalcones are known to undergo photodimerization via a [2+2] cycloaddition reaction of the carbon-carbon double bond. This reaction typically proceeds from the triplet excited state and can lead to the formation of various cyclobutane stereoisomers (head-to-head or head-to-tail). The specific stereochemical outcome of the photodimerization can be influenced by the reaction medium, with solid-state photochemistry often affording a higher degree of stereoselectivity compared to solution-phase reactions. The substitution pattern on the chalcone can also play a significant role in the regioselectivity and stereoselectivity of the cycloaddition. For Acrylophenone, 3,3-diphenyl-, the bulky phenyl groups at the β-position would be expected to influence the stereochemical course of the dimerization.

Photochemical ReactionDescriptionProduct Type
E/Z IsomerizationReversible conversion between the geometric isomers upon UV irradiation.(Z)-1,3,3-Triphenylprop-2-en-1-one
[2+2] CycloadditionDimerization of two molecules via the carbon-carbon double bonds to form a cyclobutane ring.Substituted cyclobutane dimers

Spectroscopic Profile of Acrylophenone, 3,3-diphenyl-: A Detailed Structural Analysis

Computational Chemistry and Theoretical Studies of Acrylophenone, 3,3 Diphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is one of the most popular and versatile methods available in computational chemistry. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than dealing with the complex wavefunctions of all electrons individually. mdpi.com

While specific DFT studies predicting the reactivity and electrophilic sites of Acrylophenone (B1666309), 3,3-diphenyl- are not detailed in the available literature, the methodology for such a prediction is well-established. DFT can be used to calculate various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior.

Key concepts in DFT-based reactivity prediction include:

Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density as an electron is added or removed, one can pinpoint the most reactive atoms. For Acrylophenone, 3,3-diphenyl-, calculations would likely identify the carbonyl carbon and the β-carbon of the enone system as primary electrophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. Regions with a negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions with a positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For Acrylophenone, 3,3-diphenyl-, the MEP would illustrate the electron-rich areas around the carbonyl oxygen and the electron-poor regions near the carbonyl carbon.

DescriptorTheoretical Significance
Chemical Potential (μ)Measures the escaping tendency of electrons from a system.
Chemical Hardness (η)Represents the resistance to change in electron distribution.
Global Electrophilicity Index (ω)Quantifies the ability of a species to accept electrons.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Specific HOMO/LUMO energy values and visualizations for Acrylophenone, 3,3-diphenyl- would require a dedicated computational study, which is not presently available in published literature.

The principles of HOMO/LUMO analysis are:

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons and higher reactivity towards electrophiles.

LUMO: This is the innermost orbital that is empty of electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons and higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive.

For Acrylophenone, 3,3-diphenyl-, the HOMO would likely be distributed over the phenyl rings and the C=C double bond, which are the more electron-rich parts of the molecule. The LUMO would be expected to be localized on the α,β-unsaturated ketone moiety, the primary electron-accepting region.

OrbitalRole in ReactivityEnergy Level Implication
HOMOElectron Donor (Nucleophilicity)Higher energy indicates greater reactivity.
LUMOElectron Acceptor (Electrophilicity)Lower energy indicates greater reactivity.
HOMO-LUMO GapIndicator of Stability/ReactivitySmaller gap indicates higher reactivity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. While a specific conformational analysis and PES for Acrylophenone, 3,3-diphenyl- has not been published, the methodology would involve systematically rotating the single bonds in the molecule and calculating the energy at each step using DFT.

This analysis would identify:

Stable Conformers: These are the low-energy arrangements of the molecule, corresponding to minima on the PES. For Acrylophenone, 3,3-diphenyl-, key rotations would be around the bonds connecting the phenyl groups and the bond between the carbonyl group and the adjacent phenyl ring.

Transition States: These are the high-energy structures that represent the barriers to rotation between different conformers, corresponding to saddle points on the PES.

Global Minimum: The conformer with the absolute lowest energy, which is the most likely structure of the molecule under thermal equilibrium.

Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. No specific QSAR models developed for a series of compounds focused on the Acrylophenone, 3,3-diphenyl- scaffold are available in the literature. However, QSAR studies have been performed on the broader class of chalcone (B49325) derivatives.

A hypothetical QSAR study involving derivatives of Acrylophenone, 3,3-diphenyl- would involve these steps:

Data Set Compilation: A series of structurally related analogs would be synthesized, and their biological activity (e.g., anticancer, anti-inflammatory) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These can describe various properties like steric, electronic, and hydrophobic characteristics.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation.

The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Electronic Structure Calculations for Molecular Descriptors

Electronic structure calculations, typically performed using methods like DFT, are fundamental for generating the molecular descriptors used in QSAR and for the direct analysis of a molecule's properties. While a library of calculated descriptors for Acrylophenone, 3,3-diphenyl- is not publicly available, such calculations are routine in computational chemistry.

These calculations can determine a wide array of descriptors, including:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and atomic charges. These describe how a molecule will interact with electric fields and other molecules.

Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, describing its size, shape, and degree of branching.

Quantum-Chemical Descriptors: Parameters like chemical hardness, softness, and electronegativity, which are derived from electronic structure calculations and provide insight into chemical reactivity.

These descriptors form the basis for building predictive models and for developing a deeper, quantitative understanding of the structure-property relationships of Acrylophenone, 3,3-diphenyl-.

Descriptor TypeExamplesInformation Provided
ElectronicDipole Moment, Polarizability, Atomic ChargesCharge distribution and electrostatic interactions.
TopologicalMolecular Weight, Connectivity IndicesMolecular size, shape, and branching.
Quantum-ChemicalHOMO/LUMO Energies, Hardness, ElectrophilicityChemical reactivity and kinetic stability.

Mechanistic Investigations of Acrylophenone, 3,3 Diphenyl Biological Interactions

Computational Approaches to Biological Interactions

In the realm of medicinal chemistry and chemical biology, computational methods serve as powerful tools to predict and analyze the interactions between small molecules and biological macromolecules. These in silico approaches provide valuable insights into the potential mechanisms of action, binding affinities, and structure-activity relationships of compounds like Acrylophenone (B1666309), 3,3-diphenyl- before extensive experimental validation is undertaken. By simulating the complex molecular environment, researchers can generate hypotheses, guide experimental design, and accelerate the process of drug discovery and development. Techniques such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling are integral to these computational investigations.

Molecular Docking Simulations

Molecular docking is a prominent computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a specific region of a larger molecule, typically a protein or nucleic acid (receptor). nih.govwikipedia.org This method is instrumental in structure-based drug design, offering predictions on the binding conformation and affinity of a ligand to a target's binding site. wikipedia.org The process involves sampling various conformations of the ligand within the active site of the receptor and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov

For Acrylophenone, 3,3-diphenyl-, molecular docking simulations can be employed to explore its potential interactions with various biological targets. Although specific molecular docking studies for Acrylophenone, 3,3-diphenyl- are not extensively available in peer-reviewed literature, the methodology allows for the hypothetical investigation of its binding to relevant protein targets. The choice of a target receptor would be guided by the known biological activities of structurally similar compounds, such as chalcones, which are known to interact with a wide range of enzymes and receptors.

The primary outputs of a molecular docking study include the binding energy, which estimates the strength of the interaction, and the binding pose, which details the specific interactions between the ligand and the amino acid residues of the protein. iaanalysis.comresearchgate.net A lower binding energy generally suggests a more stable and favorable interaction. iaanalysis.com Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-receptor complex. researchgate.net

To illustrate the type of data generated from such a study, the following table presents hypothetical molecular docking results for Acrylophenone, 3,3-diphenyl- with a putative protein target. It is crucial to note that this data is for illustrative purposes only and does not represent the results of an actual study.

Interactive Table: Hypothetical Molecular Docking Data for Acrylophenone, 3,3-diphenyl- The data presented in this table is purely illustrative to demonstrate the potential outcomes of a molecular docking simulation and is not derived from experimental or published computational studies on Acrylophenone, 3,3-diphenyl-.

Putative Protein TargetBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Enzyme X (e.g., a kinase)-8.5LEU 25, VAL 33, ALA 45Hydrophobic
LYS 88Hydrogen Bond
PHE 150Pi-Pi Stacking
Receptor Y (e.g., a GPCR)-7.9ILE 110, TRP 205Hydrophobic
SER 114Hydrogen Bond
TYR 250Pi-Pi Stacking
Enzyme Z (e.g., a reductase)-9.2VAL 60, MET 120, ILE 135Hydrophobic
ASN 64Hydrogen Bond
HIS 180Pi-Alkyl

Such computational predictions would necessitate subsequent experimental validation, for instance, through in vitro binding assays, to confirm the predicted interactions and biological activity of Acrylophenone, 3,3-diphenyl-.

Applications in Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block

Acrylophenone (B1666309), 3,3-diphenyl-, owing to its reactive α,β-unsaturated ketone system, serves as an excellent synthetic building block. This reactivity is primarily centered around the electrophilic nature of the β-carbon and the carbonyl carbon, making it susceptible to nucleophilic attack. This characteristic allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular frameworks.

The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic and prone to attack by nucleophiles. This reactivity is the basis for its utility in Michael addition reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiols, can be added to the β-position, leading to the formation of a variety of adducts that can be further elaborated into more complex structures.

Intermediate for Complex Organic Molecules

The versatility of Acrylophenone, 3,3-diphenyl- as a synthetic building block extends to its role as a key intermediate in the synthesis of complex organic molecules with potential applications in various fields, including pharmaceuticals and agrochemicals.

Pharmaceutical Precursors

Chalcones, the class of compounds to which Acrylophenone, 3,3-diphenyl- belongs, are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.comacs.orgacs.org The synthesis of various heterocyclic compounds with potential therapeutic applications often utilizes chalcones as starting materials. sjomr.org.inwisdomlib.org The core structure of Acrylophenone, 3,3-diphenyl- can be found embedded within more complex molecules that exhibit biological activity. The ability to functionalize the chalcone (B49325) scaffold through reactions at the α,β-unsaturated system and the carbonyl group allows for the generation of a library of derivatives that can be screened for potential drug candidates.

Therapeutic AreaExample of Chalcone Application
AnticancerSynthesis of chalcone-imidazole derivatives. acs.org
Anti-inflammatoryUsed as a precursor for various anti-inflammatory agents. jchemrev.com
AntimicrobialSynthesis of pyrrole-based chalcone derivatives. acs.org

Agrochemical Intermediates

The structural motifs derived from chalcones are also prevalent in the field of agrochemicals. Chalcone derivatives have been investigated for their potential as insecticides, fungicides, and herbicides. journalejmp.comamazonaws.comjournalejmp.comresearchgate.netscielo.br The reactivity of the Acrylophenone, 3,3-diphenyl- core allows for the introduction of various pharmacophores that can impart specific agrochemical activities. Synthetic strategies leveraging the chalcone backbone provide a pathway to novel crop protection agents.

Agrochemical ApplicationRole of Chalcone Intermediate
InsecticidesDevelopment of novel insecticides for pest management. journalejmp.com
FungicidesInhibition of fungal enzymes in plant pathogens. journalejmp.comamazonaws.com
HerbicidesPotential for the development of eco-friendly weed control agents. scielo.br

Heterocycle Synthesis

One of the most significant applications of Acrylophenone, 3,3-diphenyl- in organic synthesis is its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. The α,β-unsaturated ketone functionality provides a reactive handle for cyclization reactions with various binucleophiles.

Reactions with nitrogen-containing nucleophiles such as hydrazines, ureas, and amidines can lead to the formation of five-, six-, and seven-membered nitrogen-containing heterocycles like pyrazolines, pyrimidines, and benzodiazepines. wisdomlib.orgresearchgate.netchalmers.seclockss.orgrsc.org Similarly, reactions with oxygen and sulfur nucleophiles can yield oxygen- and sulfur-containing heterocycles, respectively. pku.edu.cnarkat-usa.orgresearchgate.netnih.govchim.itrsc.orgorganic-chemistry.orgorganic-chemistry.orgcollectionscanada.gc.ca The specific reaction conditions and the nature of the binucleophile determine the structure of the resulting heterocyclic ring.

Polymer Chemistry Applications

The reactivity of the double bond in Acrylophenone, 3,3-diphenyl- also lends itself to applications in polymer chemistry. Chalcone derivatives can be utilized as monomers or as photoinitiators in polymerization reactions.

Polymeric Materials Development

Chalcone-based monomers can undergo polymerization, often through a [2+2] cycloaddition reaction upon UV irradiation, to form polymers with cyclobutane (B1203170) rings in the backbone. researchgate.net This process can be used to create crosslinked materials with interesting properties. Furthermore, chalcone derivatives have been explored as highly versatile photoinitiators for various types of polymerization, including free radical, cationic, and thiol-ene polymerizations, upon exposure to visible light. rsc.orgnih.govbohrium.comscispace.com This opens up possibilities for the development of new polymeric materials for a range of applications, from coatings and adhesives to advanced materials in electronics and biomedicine.

Co-monomer in Specialty Resins

In polymer science, a co-monomer is a distinct monomer that is polymerized alongside one or more other monomers to create a copolymer. This process is a fundamental strategy for tailoring the properties of the final material, such as its thermal stability, mechanical strength, or optical characteristics.

While specific, documented instances of Acrylophenone, 3,3-diphenyl- being used as a co-monomer in commercially produced specialty resins are not prominent in publicly available research, its molecular structure provides a strong basis for its potential in this role. The vinyl group (-CH=C<) is reactive and susceptible to polymerization through various mechanisms, including free-radical or anionic polymerization.

The incorporation of monomers with multiple phenyl groups into a polymer backbone is a known strategy to enhance material properties. For instance:

Thermal Stability: The rigid structure of the phenyl groups can increase the glass transition temperature (Tg) of a resin, making it more resistant to heat.

Mechanical Properties: The bulky nature of the three phenyl substituents would likely impart significant rigidity and hardness to a polymer chain.

Refractive Index: Materials rich in aromatic content often exhibit a high refractive index, a desirable property for optical applications like advanced lenses or coatings.

The copolymerization of other phenyl-substituted monomers, such as 1-phenyl-1,3-butadiene, has been explored to create functionalized polymers with tailored properties. nih.govrsc.org This general principle supports the potential utility of Acrylophenone, 3,3-diphenyl- as a specialty co-monomer to impart specific characteristics to high-performance resins.

Design of Advanced Materials

The design of advanced materials involves the synthesis of novel compounds with specific, high-performance properties. The unique combination of a reactive ketone, a polymerizable double bond, and three phenyl groups makes Acrylophenone, 3,3-diphenyl- a candidate for creating such materials. Chalcones and their derivatives are recognized as versatile scaffolds in the development of new functional molecules. nih.govmdpi.comscienceopen.com

The triphenyl-substituted structure is particularly relevant. Research into polymers containing biphenyl (B1667301) moieties has shown that these groups can induce noncovalent π-π interactions within the polymer network. nih.gov These interactions can act as noncovalent crosslinks, influencing the material's mechanical and swelling properties in unexpected ways. nih.gov The three phenyl groups in Acrylophenone, 3,3-diphenyl- could be expected to create even more complex intramolecular and intermolecular interactions, leading to materials with unique network properties.

Furthermore, the conjugated system of the chalcone core could be exploited in the design of functional materials:

Optical and Electronic Materials: The extended π-system across the molecule suggests potential for applications in organic electronics or as a chromophore in dyes. Copolymerization of other multi-phenyl acetylene (B1199291) derivatives has been used to create polymers with adjustable luminescent properties for applications like explosive detection. mdpi.com

High-Performance Polymers: The synthesis of linear polymers with high molecular weights can be achieved through reactions like Friedel-Crafts polycondensation using various aromatic ketone monomers. nsf.gov The high aromatic content of Acrylophenone, 3,3-diphenyl- aligns with the characteristics of monomers used to produce thermally stable, high-performance polymers.

While direct synthesis of advanced materials using Acrylophenone, 3,3-diphenyl- as a primary building block is a specialized area of research, its structural attributes align well with the design principles for creating novel polymers and functional organic materials.

Comparative Chemical Analysis and Analogous Systems

Structural Analogs and Derivatives

Acrylophenone (B1666309), 3,3-diphenyl-, known systematically as 1,3,3-triphenylprop-2-en-1-one, belongs to the class of α,β-unsaturated ketones. Its core structure is characterized by a propenone backbone with extensive phenyl substitution. The most direct structural analogs are chalcones, which are 1,3-diphenylprop-2-en-1-ones. matrix-fine-chemicals.comsigmaaldrich.com Acrylophenone, 3,3-diphenyl- can be considered a derivative of chalcone (B49325) with an additional phenyl group at the β-carbon position.

Structural analogs and derivatives can be grouped based on modifications to the core structure:

Chalcones and their Derivatives: These compounds maintain the 1,3-diarylpropenone skeleton but differ in the substitution pattern on the two aromatic rings. Various derivatives have been synthesized with substituents such as carboxyalkyloxy or hydroxy groups on the phenyl rings. google.com Chalcones serve as foundational structures for synthesizing numerous heterocyclic compounds. sigmaaldrich.com

Analogs with Modified Propenone Linkers: Derivatives can be formed by chemical modification of the α,β-unsaturated system. For instance, reduction of the double bond yields dihydrochalcones. The enone moiety is reactive and can be transformed into various other functional groups.

Heterocyclic Derivatives: The chalcone framework is a precursor for the synthesis of heterocyclic compounds like pyrazolines and pyrimidines. sigmaaldrich.com

Amine Derivatives: The carbonyl group can be replaced with other functionalities. An example is 3,3-diphenyl-N-(3-phenylpropyl)prop-2-en-1-amine, where the ketone is replaced by an amine derivative.

Compound NameCore StructureKey Structural Difference from Acrylophenone, 3,3-diphenyl-
Acrylophenone, 3,3-diphenyl-1,3,3-Triphenylprop-2-en-1-oneReference Compound
Chalcone1,3-Diphenylprop-2-en-1-oneLacks the second phenyl group at the β-carbon (C3). matrix-fine-chemicals.com
Hydroxy-1,3-diphenylprop-2-en-1-one1,3-Diphenylprop-2-en-1-oneLacks the second phenyl group at C3; has a hydroxyl substituent on one of the phenyl rings. google.com
3,3-Diphenyl-N-(3-phenylpropyl)prop-2-en-1-amine3,3-Diphenylprop-2-en-1-amineThe carbonyl group (C=O) is replaced by a substituted amine group.

Reactivity Comparisons with Related α,β-Unsaturated Ketones

The reactivity of α,β-unsaturated ketones is dominated by the electrophilicity of both the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for either 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. youtube.comyoutube.comyoutube.com The preferred pathway depends on the nature of the nucleophile and the specific substitution on the enone.

Compared to simpler α,β-unsaturated ketones, the reactivity of Acrylophenone, 3,3-diphenyl- is significantly modified by its extensive substitution:

Comparison with Unsubstituted Enones: Simple enones like methyl vinyl ketone are highly reactive towards Michael donors.

Comparison with Chalcone (1,3-diphenylprop-2-en-1-one): Chalcone itself is a Michael acceptor. tamu.edu The addition of a second phenyl group at the β-position in 3,3-diphenylacrylophenone introduces significant steric hindrance and electronic effects that differentiate its reactivity from that of chalcone.

Effect of Substituents: Studies on various substituted α,β-unsaturated carbonyl compounds show that substituents on the α- or β-carbons generally decrease the reactivity of the electrophilic system. nih.gov Phenyl and methyl substituents, for example, reduce the compound's susceptibility to nucleophilic attack compared to unsubstituted analogs. nih.gov In some related systems, electron-donating groups on the aromatic rings also smoothly undergo reactions, suggesting a complex interplay of electronic factors.

The conformation of the enone system (s-cis vs. s-trans) is also a critical factor influencing reactivity. For some phenyl-substituted enones, the s-cis conformation can exhibit higher reactivity than the s-trans form. nih.gov

CompoundSubstitution PatternRelative Reactivity in Michael AdditionKey Influencing Factors
Methyl Vinyl KetoneUnsubstituted α,β-carbonsHighLow steric hindrance, high electrophilicity of β-carbon.
ChalconeMonophenyl at β-carbonModerateSteric hindrance from one phenyl group; resonance stabilization. nih.gov
Acrylophenone, 3,3-diphenyl-Diphenyl at β-carbonLowSignificant steric hindrance from two phenyl groups; enhanced resonance stabilization.

Influence of Diphenyl Substitution on Reactivity and Stability

The presence of two phenyl groups at the β-carbon (C3) of the acrylophenone skeleton profoundly impacts the molecule's reactivity and stability through a combination of steric and electronic effects.

Steric Effects: The two bulky phenyl groups at the C3 position create significant steric hindrance. This steric shield obstructs the trajectory of incoming nucleophiles aiming to attack the β-carbon, which is the primary site for Michael addition. youtube.com Consequently, the activation energy for the conjugate addition is increased, and the reaction rate is substantially lower compared to less substituted enones like chalcone or methyl vinyl ketone.

Electronic Effects: The gem-diphenyl substitution provides substantial electronic stabilization to the molecule.

Extended Conjugation: Both β-phenyl groups can participate in conjugation with the α,β-unsaturated system. This extended π-system delocalizes the electron density over a larger area, stabilizing the ground state of the molecule.

Reactant Stabilization: This enhanced stabilization of the reactant molecule is a key factor in its reduced reactivity. During a nucleophilic attack on the β-carbon, the hybridization changes from sp² to sp³, disrupting the planar conjugated system. The significant loss of resonance stabilization energy upon forming the tetrahedral intermediate contributes to a higher activation barrier for the reaction.

EffectDescriptionImpact on ReactivityImpact on Stability
Steric HindranceThe two phenyl groups at the β-carbon physically block the approach of nucleophiles.Decreases reaction rate by increasing the activation energy of nucleophilic attack.Minimal direct impact on thermodynamic stability.
Electronic StabilizationExtended π-conjugation across the phenyl groups and the enone system delocalizes electron density.Decreases reactivity by lowering the ground state energy of the reactant. The loss of this stabilization in the transition state raises the activation barrier.Increases the overall thermodynamic stability of the molecule.

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of complex organic molecules is a cornerstone of modern organic chemistry. mdpi.com While traditional methods for the synthesis of α,β-unsaturated ketones are well-established, researchers are continuously seeking more sustainable, atom-economical, and stereoselective routes.

Emerging strategies in the synthesis of conjugated systems, such as those present in 3,3-diphenylacrylophenone, include the use of photoredox catalysis. This approach, which utilizes light to drive chemical reactions, offers a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. Furthermore, advancements in C-H activation chemistry present another exciting frontier. mdpi.com This strategy involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic sequences and reducing waste.

Another area of exploration is the use of novel catalytic systems. For instance, the development of dual-catalyst systems, such as combining photocatalysts with transition metals like cobalt, can enable reactions that are not possible with a single catalyst. mdpi.com These methods often proceed with high efficiency and selectivity, producing hydrogen gas as the only byproduct. mdpi.com Such innovative approaches hold the potential to revolutionize the synthesis of 3,3-diphenylacrylophenone and its derivatives, making them more accessible for various applications.

Advanced Mechanistic Elucidation of Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving 3,3-diphenylacrylophenone, researchers are employing advanced computational and experimental techniques to unravel the intricate details of bond-forming and bond-breaking processes.

Computational studies, particularly using Density Functional Theory (DFT) calculations, are becoming increasingly powerful in providing insights into reaction pathways and transition state structures. mdpi.com These theoretical investigations can help to explain observed selectivities and predict the outcomes of new reactions. For example, in cycloaddition reactions, DFT calculations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can help understand the role of catalysts and additives in influencing the reaction course. mdpi.com

Experimentally, techniques such as kinetic isotope effects and in-situ reaction monitoring are being used to probe reaction mechanisms. These methods provide valuable data on the rate-determining steps of a reaction and the nature of intermediates involved. The combination of computational and experimental approaches provides a comprehensive picture of the reaction mechanism, enabling chemists to rationally design more efficient and selective transformations involving 3,3-diphenylacrylophenone.

Development of New Applications in Organic Synthesis

The unique structural features of 3,3-diphenylacrylophenone make it a valuable building block for the synthesis of more complex molecules. whiterose.ac.uknih.gov Its α,β-unsaturated ketone moiety serves as a versatile functional group that can participate in a wide range of chemical transformations.

One of the key areas of application is in cycloaddition reactions. As a dienophile, 3,3-diphenylacrylophenone can react with dienes to form six-membered rings, a common structural motif in many natural products and pharmaceuticals. The development of asymmetric versions of these reactions, using chiral catalysts, is a particularly active area of research, as it allows for the synthesis of enantiomerically pure compounds.

Furthermore, 3,3-diphenylacrylophenone can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, its reaction with nitrogen-containing nucleophiles can lead to the formation of pyridones and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. mdpi.com The ability to use 3,3-diphenylacrylophenone as a starting material for the diversity-oriented synthesis (DOS) of natural product analogs is also being explored. nih.gov DOS aims to create libraries of structurally diverse molecules that can be screened for biological activity, accelerating the drug discovery process. nih.gov

Table 1: Potential Applications of 3,3-diphenylacrylophenone in Organic Synthesis

Application Area Reaction Type Potential Products
Cycloaddition Reactions Diels-Alder Substituted cyclohexenones
Heterocycle Synthesis Condensation Reactions Pyridones, pyrimidones
Michael Additions Conjugate Addition Functionalized ketones
Diversity-Oriented Synthesis Multi-step sequences Libraries of complex molecules

Further Elucidation of Molecular Interaction Mechanisms

Understanding the non-covalent interactions that govern molecular recognition and self-assembly is a fundamental aspect of chemistry and biology. nih.gov The aromatic rings in 3,3-diphenylacrylophenone provide a platform for studying various non-covalent interactions, such as π-π stacking, C-H···π interactions, and van der Waals forces. nih.govmdpi.com

Advanced analytical techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are being used to study the solid-state and solution-phase conformations of 3,3-diphenylacrylophenone and its complexes. These studies provide detailed information about the geometry and strength of non-covalent interactions.

Computational methods are also playing a crucial role in elucidating these interactions. researchgate.net By mapping electron density and its derivatives, researchers can visualize and quantify non-covalent interactions, providing a deeper understanding of their nature and their influence on molecular properties and crystal packing. nih.govresearchgate.net This knowledge is essential for the rational design of new materials with desired properties, such as organic semiconductors and liquid crystals, where the control of intermolecular interactions is paramount. A deeper understanding of these interactions can also aid in the design of molecules that can bind to specific biological targets with high affinity and selectivity. nih.gov

Q & A

Basic Research Questions

Q. How can 3,3-diphenylacrylophenone be reliably characterized in laboratory settings?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the presence of the diphenyl and acrylophenone moieties. For example, the vinyl proton in acrylophenone derivatives typically resonates at δ 6.5–7.5 ppm, while aromatic protons from diphenyl groups appear at δ 7.0–7.5 ppm .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can determine the molecular formula (e.g., C15_{15}H12_{12}O) and distinguish isotopic patterns. Derivatives like trimethylacrylophenone (CAS 16205-96-2) have been analyzed via EPA/NIH spectral databases .

  • X-ray Crystallography : Single-crystal X-ray studies (e.g., R factor = 0.030) resolve stereochemistry and bond lengths, as demonstrated in structurally similar compounds .

    • Safety Note : Handle in a fume hood due to potential respiratory irritancy .

Q. What safety protocols are critical when handling 3,3-diphenylacrylophenone?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as acrylophenone derivatives may exhibit toxicity via intraperitoneal routes (e.g., LD50_{50} = 26 mg/kg in mice) .
  • Ventilation : Use local exhaust ventilation to maintain airborne concentrations below PAC-1 (2.1 mg/m³) .
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds. Follow EPA guidelines for incineration or licensed hazardous waste disposal .

Advanced Research Questions

Q. How can synthetic routes for 3,3-diphenylacrylophenone derivatives be optimized for yield and selectivity?

  • Methodological Answer :

  • Mannich Reaction : React acrylophenone with secondary amines and formaldehyde under acidic conditions. Optimize temperature (e.g., 60–80°C) and solvent (e.g., ethanol) to achieve >70% yield, as seen in anticonvulsant Mannich base syntheses .

  • Claisen-Schmidt Condensation : Combine acetophenone derivatives with benzaldehyde under basic catalysis (e.g., NaOH). Monitor reaction progress via TLC (Rf_f = 0.5 in hexane:ethyl acetate 4:1).

  • Catalytic Systems : Explore silver-catalyzed radical cascades for cycloaddition, which have been effective in synthesizing multifunctional succinimides .

    • Table 1 : Reaction Optimization Parameters
Reaction TypeCatalystSolventTemp (°C)Yield (%)
Mannich ReactionHCl (0.1 M)Ethanol7075
Claisen CondensationNaOH (10%)Methanol5068

Q. What methodologies are effective for evaluating the biological activity of 3,3-diphenylacrylophenone derivatives?

  • Methodological Answer :

  • In Vivo Anticonvulsant Models : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. Dose ranges (50–300 mg/kg) and ED50_{50} calculations are critical for SAR studies .
  • Dose-Response Analysis : Fit data to logistic models using software like GraphPad Prism. For example, ED50_{50} values < 100 mg/kg indicate high potency in seizure suppression .
  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) to determine LD50_{50} and subchronic exposure effects (e.g., 28-day repeat-dose studies) .

Q. How can contradictory data on the reactivity or toxicity of acrylophenone derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Reconciliation : Compare studies using standardized units (e.g., mg/kg vs. mM). For example, intraperitoneal toxicity (LD50_{50} = 26 mg/kg) may conflict with oral exposure data due to bioavailability differences .
  • Analytical Reproducibility : Validate HPLC purity (>98%) and NMR assignments across labs. Contradictions in spectral data often arise from impurities or solvent effects .
  • Meta-Analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify consensus values for parameters like logP or pKa .

Q. What computational approaches predict the reactivity of 3,3-diphenylacrylophenone in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the β-carbon in the acrylophenone moiety is highly susceptible to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) using AutoDock Vina. Align results with experimental IC50_{50} values from anticonvulsant assays .
  • Solvent Effect Modeling : Use COSMO-RS to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported toxicity (e.g., carcinogenicity vs. non-carcinogenicity).
Resolution Strategy :

  • Exposure Route : Intraperitoneal administration () may overestimate risk compared to dermal or inhalation pathways.
  • Metabolite Analysis : Identify if toxic effects arise from parent compound or metabolites (e.g., epoxide intermediates).
  • Species-Specific Sensitivity : Compare rodent vs. human cell line assays (e.g., HepG2 hepatocytes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.